

Spectroscopic Analysis of 1-Nitropropane: A Technical Guide

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Compound of Interest		
Compound Name:	1-Nitropropane	
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This guide provides a comprehensive overview of the spectroscopic data for **1-Nitropropane**, a valuable nitroalkane solvent and chemical intermediate. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The spectroscopic data for **1-Nitropropane** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.361 - 4.37	Triplet (t)	2H	~7.4	-CH ₂ -NO ₂
2.033 - 2.05	Sextet	2H	~7.4	-CH2-CH2-NO2
1.029 - 1.03	Triplet (t)	ЗН	~7.5	СН₃-



Spectra acquired in CDCl₃ and CCl₄ solutions show slight variations in chemical shifts.[1][2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
76.93	-CH ₂ -NO ₂
20.70	-CH2-CH2-NO2
10.15	СН3-

The spectrum displays the carbon attached to the nitro group at the lowest field due to its electron-withdrawing nature.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
1550 - 1475	N-O asymmetric stretch (nitro compound)
1360 - 1290	N-O symmetric stretch (nitro compound)
3000 - 2850	C-H stretch (alkane)
1470 - 1450	C-H bend (alkane)

The strong absorption bands corresponding to the nitro group are characteristic of **1-Nitropropane**.[3]

Mass Spectrometry (MS)

m/z	Proposed Fragment
89	[M] ⁺ (Molecular Ion)
72	[M - OH]+
43	[C ₃ H ₇] ⁺ or [CH ₃ CH ₂ C=O] ⁺



Fragmentation of **1-nitropropane** is initiated by a gamma-hydrogen shift, leading to characteristic fragmentation pathways including McLafferty rearrangement and hydroxyl loss.[4] [5]

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of liquid organic compounds like **1-Nitropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation:
 - Dissolve approximately 5-25 mg of 1-Nitropropane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[7]
 - Ensure the sample is fully dissolved and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[6]
 - The final sample depth in the NMR tube should be approximately 4-5 cm.[8]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.



- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[9]
- Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans and a suitable relaxation delay are often necessary due to the low natural abundance of the ¹³C isotope.[9]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Neat Liquid Sample

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.
 - Place one to two drops of neat 1-Nitropropane onto the center of one salt plate using a Pasteur pipette.[10]
 - Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[10]
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.



- Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[11]
- Acquire the IR spectrum of the **1-Nitropropane** sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing and Cleanup:
 - Label the significant peaks in the spectrum with their corresponding wavenumbers.
 - After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator for storage.[10][11]

Mass Spectrometry (MS)

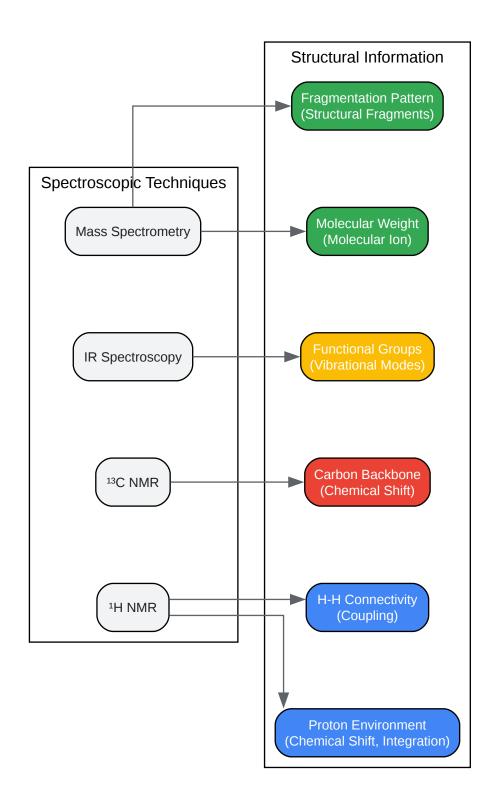
Electron Ionization (EI)

- Sample Introduction:
 - Introduce a small amount of 1-Nitropropane into the ion source of the mass spectrometer.
 For a liquid sample, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[12]
- Ionization and Analysis:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[13]
 - The resulting ions and fragment ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection and Spectrum Generation:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.



Mandatory Visualization

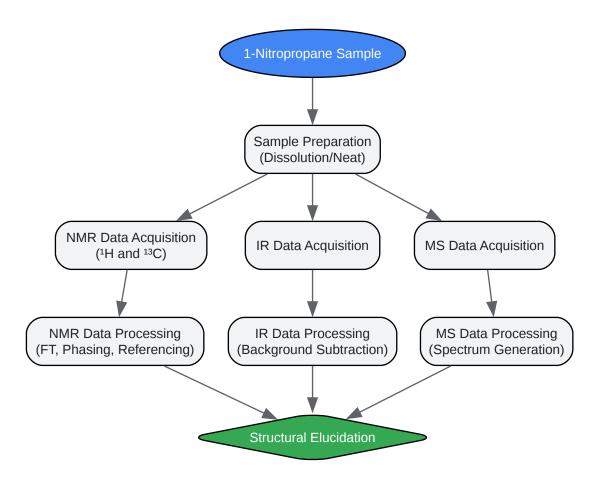
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.





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Caption: Correlation of spectroscopic techniques with derived structural information for **1-Nitropropane**.



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Caption: Generalized experimental workflow for the spectroscopic analysis of **1-Nitropropane**.

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